N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide is a chemical compound that features a triazole ring, a sulfamoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a base, followed by the introduction of the triazole ring through a cyclization reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the sulfamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalysts: Triethylamine, palladium on carbon
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and sensing.
Environmental Science: The compound is explored for its potential in detecting and removing pollutants from water and soil.
Mechanism of Action
The mechanism of action of N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and sulfamoyl group play crucial roles in binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The compound can interfere with cellular pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfamoyl group enhances its binding affinity to molecular targets, making it a promising candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-8(16)13-9-2-4-10(5-3-9)19(17,18)14-15-6-11-12-7-15/h2-7,14H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOVBQXUQFFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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